molecular formula C20H23N3OS2 B2489868 2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1797717-75-9

2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2489868
CAS RN: 1797717-75-9
M. Wt: 385.54
InChI Key: JMCAZWFRLHNFBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving pyrazole and acetamide derivatives often involves multistep reactions including condensation, cyclization, and substitution reactions. For example, novel pyrazole-acetamide derivatives have been synthesized and characterized, providing insights into potential synthetic routes for related compounds (K. Chkirate et al., 2019). These methods could be adapted for the synthesis of "2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide" by incorporating suitable starting materials and reaction conditions tailored to the specific functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of compounds containing pyrazole and acetamide groups is characterized by their capacity for hydrogen bonding and potential for complex geometries. Crystallography studies, such as those by B. Narayana et al. (2016), provide detailed insights into the molecular conformations and intermolecular interactions, such as hydrogen bonding patterns, that could be relevant for understanding the structure of similar compounds (B. Narayana et al., 2016).

Chemical Reactions and Properties

Compounds with pyrazole and acetamide moieties can undergo various chemical reactions, including nucleophilic substitution and cyclization, influenced by the presence of reactive functional groups. Research on related molecules has shown that these compounds can participate in the formation of coordination complexes and exhibit significant antioxidant activity, suggesting potential reactivity and functional applications for similar structures (K. Chkirate et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their practical applications and handling. Studies on related molecules, detailing their crystallization and solid-state structures, offer valuable information that could be extrapolated to understand the physical characteristics of "this compound" (B. Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activities, are determined by the molecule's functional groups and overall structure. For instance, the antioxidant activity of pyrazole-acetamide derivatives suggests that similar compounds could exhibit interesting biological or chemical properties worth exploring (K. Chkirate et al., 2019).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Chemical synthesis and structural analysis of pyrazole-acetamide derivatives, including those similar to the compound , have been explored for their potential in constructing coordination complexes with metal ions like Co(II) and Cu(II). These complexes have shown to possess significant antioxidant activity, suggesting potential applications in developing antioxidant agents. The synthesis involves characterizing these complexes through spectroscopic methods and crystallography, providing insights into their molecular structures and the impact of hydrogen bonding on self-assembly processes (Chkirate et al., 2019).

Anticancer Activity

Pyrazole-acetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and subjected to in silico modeling to target the VEGFr receptor, indicating potential anticancer activity through molecular docking analysis. This suggests the compound's utility in designing new anticancer drugs by targeting specific cancer-related receptors (Sharma et al., 2018).

Heterocyclic Compound Synthesis

The compound has relevance in synthesizing a variety of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. Ethyl 2-arylhydrazono-3-butyrates reacting with cyano-N-(4-methylphenyl) acetamide and other similar reagents have led to the development of pyridine, pyridazine, and phthalazine derivatives, showcasing the compound's versatility in synthesizing complex heterocyclic structures with potential pharmacological applications (Rady & Barsy, 2006).

Anti-Inflammatory Activity

Investigations into derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. This highlights the potential therapeutic applications of such compounds in treating inflammatory conditions, with several derivatives demonstrating considerable efficacy in preliminary screenings (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2/c1-15(2)26-17-7-5-16(6-8-17)14-20(24)21-10-12-23-11-9-18(22-23)19-4-3-13-25-19/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCAZWFRLHNFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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